4-(3-Aminophenyl)oxane-4-carbonitrile
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Overview
Description
4-(3-Aminophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes an oxane ring substituted with an aminophenyl group and a carbonitrile group. It is primarily used in research and development due to its versatile properties.
Preparation Methods
The synthesis of 4-(3-Aminophenyl)oxane-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the reduction of 4-(4-nitrophenyl)-morpholine-3-one using anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst . This method is advantageous due to its mild reaction conditions and high product purity, making it suitable for industrial production.
Chemical Reactions Analysis
4-(3-Aminophenyl)oxane-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, boron reagents, and anhydrous ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-(4-nitrophenyl)-morpholine-3-one results in the formation of this compound .
Scientific Research Applications
4-(3-Aminophenyl)oxane-4-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes . In medicine, it is investigated for its potential therapeutic properties, including its interactions with enzymes and receptors. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied, revealing various active regions of charge distribution . The compound’s effects are mediated by its ability to form hydrogen bonds and interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-(3-Aminophenyl)oxane-4-carbonitrile can be compared with similar compounds such as 4-(3-aminophenyl)benzonitrile and 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its oxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(3-aminophenyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-9-12(4-6-15-7-5-12)10-2-1-3-11(14)8-10/h1-3,8H,4-7,14H2 |
InChI Key |
FBCWDOSUSPZGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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